molecular formula C17H18N4O2 B7629411 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one

Katalognummer B7629411
Molekulargewicht: 310.35 g/mol
InChI-Schlüssel: IRIBTZMCSKOSNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one, also known as AG-1478, is a synthetic compound that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential applications in cancer research, due to its ability to block the signaling pathway that drives the growth and proliferation of cancer cells.

Wirkmechanismus

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one acts as a competitive inhibitor of the ATP-binding site of EGFR. The binding of 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one to the receptor prevents the binding of ATP, which is required for the activation of the receptor and downstream signaling. This inhibition leads to the suppression of cancer cell growth, migration, and invasion.
Biochemical and Physiological Effects:
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. In addition, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has also been shown to have some off-target effects, such as the inhibition of other receptor tyrosine kinases, which may limit its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has several advantages for lab experiments, including its potency and specificity for EGFR inhibition, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer. However, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one also has some limitations, such as its off-target effects, which may make it less effective as a therapeutic agent. In addition, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one may have some toxicity issues, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for research on 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one. One area of research is the development of more potent and selective EGFR inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors, which could help to personalize cancer therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one and other EGFR inhibitors as cancer therapeutics.

Synthesemethoden

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-nitrophenylacrylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final step involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-butyl-4-chloro-1H-phthalazin-1-one in the presence of sodium hydroxide to form 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one.

Wissenschaftliche Forschungsanwendungen

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been extensively studied for its potential applications in cancer research. EGFR is a transmembrane receptor that is overexpressed in many cancer cells, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation and survival. 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one acts as a potent inhibitor of EGFR by binding to the ATP-binding site of the receptor, thereby blocking its activation and downstream signaling. This inhibition leads to the suppression of cancer cell growth, migration, and invasion, making 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

2-butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-3-10-21-17(22)13-7-5-4-6-12(13)14(19-21)16-18-15(20-23-16)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBTZMCSKOSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(=N1)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.